1-Ethylazetidin-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

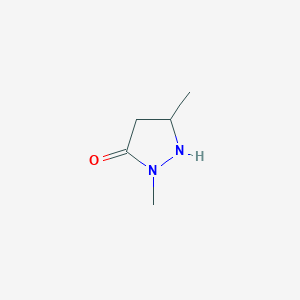

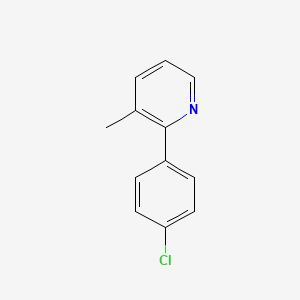

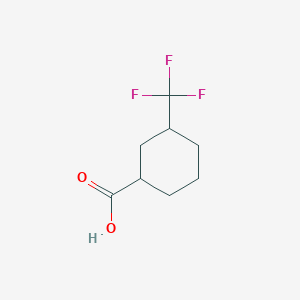

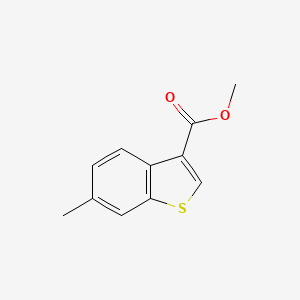

The molecular structure of 1-Ethylazetidin-3-ol consists of a four-membered azetidine ring with an ethyl group and a hydroxyl group attached. The InChI code for this compound is 1S/C5H11NO/c1-2-6-3-5(7)4-6/h5,7H,2-4H2,1H3 .

Physical And Chemical Properties Analysis

1-Ethylazetidin-3-ol has a boiling point of 146-148°C, a melting point of -52 to -51°C, and a density of 1.003 g/cm3. Its refractive index is 1.466 and its molecular weight is 113.16 g/mol. The molecule contains a chiral center and its two enantiomers have different biological properties.

Applications De Recherche Scientifique

1-Ethylazetidin-3-ol is a chemical compound with the CAS Number: 35995-21-2 . It’s a liquid at room temperature and has a molecular weight of 101.15 . This compound is often used in the field of chemical synthesis .

-

Chemical Synthesis

- 1-Ethylazetidin-3-ol is often used in the field of chemical synthesis . It’s a liquid at room temperature and has a molecular weight of 101.15 .

- This compound is used in the development and synthesis of new heterocyclic amino acid derivatives. These compounds can have various applications in medicinal chemistry and drug design due to their unique physicochemical and metabolic properties.

-

Amino Acid Surrogates

-

Catalytic Processes

-

Ring-Opening and Expansion Reactions

-

Synthesis of Functionally Enriched Heterocyclic Scaffolds

Safety And Hazards

1-Ethylazetidin-3-ol is classified as a dangerous substance. It has a hazard statement of H225, indicating that it is highly flammable . Precautionary statements include P210 (Keep away from heat/sparks/open flames/hot surfaces), P273 (Avoid release to the environment), P243 (Take precautionary measures against static discharge), and P403 (Store in a well-ventilated place) .

Propriétés

IUPAC Name |

1-ethylazetidin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-2-6-3-5(7)4-6/h5,7H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMXWVFGREWGXIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80550336 |

Source

|

| Record name | 1-Ethylazetidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80550336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethylazetidin-3-ol | |

CAS RN |

35995-21-2 |

Source

|

| Record name | 1-Ethylazetidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80550336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(Phenylthio)ethyl]-2-propanamine](/img/structure/B1355313.png)

![6-Methoxy-3-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B1355317.png)